tert-Butyl (2-cyanopropan-2-yl)carbamate

Catalog No.
S1535009
CAS No.
133117-97-2
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-cyanopropan-2-yl)carbamate

CAS Number

133117-97-2

Product Name

tert-Butyl (2-cyanopropan-2-yl)carbamate

IUPAC Name

tert-butyl N-(2-cyanopropan-2-yl)carbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12)

InChI Key

GIGXCVOTKUOLHM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#N

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Applications in Polymer and Material Science

Synthesis of Tetrasubstituted Pyrroles

Safety and Toxicity Studies

Tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound classified within the carbamate family, characterized by its unique structure comprising a tert-butyl group, a cyanopropyl moiety, and a carbamate functional group. The molecular formula for this compound is C₉H₁₆N₂O₂, and it has a molecular weight of approximately 184.24 g/mol. Carbamates, as esters of carbamic acid, are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their ability to interact with biological systems and their utility as intermediates in organic synthesis .

Typical of carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Reduction: This compound can be reduced to yield amino derivatives.
  • Substitution Reactions: The presence of the cyanopropyl group allows for nucleophilic substitutions, leading to the formation of substituted carbamates with different functional groups .

Research indicates that tert-butyl (2-cyanopropan-2-yl)carbamate exhibits notable biological activity. It is studied for its potential interactions with various enzymes and receptors, which may lead to inhibitory or activating effects on specific biological pathways. This makes it a candidate for further exploration in drug development and pharmacological applications .

The synthesis of tert-butyl (2-cyanopropan-2-yl)carbamate typically involves:

  • Starting Materials: The reaction commonly begins with tert-butyl carbamate and a suitable cyanopropyl derivative.
  • Reaction Conditions: A common method includes reacting tert-butyl carbamate with 2-bromopropanenitrile in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like acetonitrile at elevated temperatures to facilitate product formation.
  • Purification: Post-reaction, purification techniques such as crystallization or chromatography are employed to isolate the desired product with high purity .

Tert-butyl (2-cyanopropan-2-yl)carbamate finds applications across several fields:

  • Pharmaceutical Industry: It is explored as an intermediate in drug synthesis and development.
  • Agricultural Chemicals: Utilized in the formulation of agrochemicals due to its biological activity.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of tert-butyl (2-cyanopropan-2-yl)carbamate reveal its capacity to engage with specific molecular targets such as enzymes and receptors. The mechanisms through which it exerts its biological effects are under investigation, focusing on how it may inhibit or activate these targets, which could lead to therapeutic applications .

Several compounds share structural similarities with tert-butyl (2-cyanopropan-2-yl)carbamate, including:

Compound NameStructural FeaturesUnique Characteristics
Benzyl (1-cyanopropan-2-yl)carbamateContains a benzyl group instead of tert-butylDifferent steric effects affecting reactivity
Methyl carbamateSimpler structure with a methyl groupLess steric hindrance compared to tert-butyl
Ethyl carbamateContains an ethyl groupIntermediate steric hindrance

Uniqueness: Tert-butyl (2-cyanopropan-2-yl)carbamate is distinguished by its specific combination of functional groups that confer unique chemical properties and biological activities. The presence of the tert-butyl group introduces significant steric hindrance, which influences its reactivity and interactions compared to simpler carbamates .

XLogP3

1.3

Dates

Last modified: 08-15-2023

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